molecular formula C9H11N B8331705 Spiro[2.5]oct-5-ene-5-carbonitrile

Spiro[2.5]oct-5-ene-5-carbonitrile

Cat. No. B8331705
M. Wt: 133.19 g/mol
InChI Key: AOMWUGMZNDTHOI-UHFFFAOYSA-N
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Patent
US08962608B2

Procedure details

To a solution of 6-hydroxyspiro[2.5]octane-5-carbonitrile (110 mg, 0.73 mmol) in DCM (3.6 mL) was added DIPEA (190 mg, 1.4 mmol) followed by the dropwise addition of methanesulfonyl chloride (92 mg, 0.80 mmol). The resulting mixture was stirred at ambient temperature for 3 hours then DBU was added and stirring continued for 16 hours. The mixture was carefully diluted with water and extracted with EtOAc (2×). The combined organic extracts were washed with 1N aqueous HCl, brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to afford the title compound. The residue was carried forward without further purification.
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
190 mg
Type
reactant
Reaction Step One
Name
Quantity
3.6 mL
Type
solvent
Reaction Step One
Quantity
92 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH:2]1[CH2:9][CH2:8][C:5]2([CH2:7][CH2:6]2)[CH2:4][CH:3]1[C:10]#[N:11].CCN(C(C)C)C(C)C.CS(Cl)(=O)=O.C1CCN2C(=NCCC2)CC1>C(Cl)Cl.O>[CH2:6]1[C:5]2([CH2:8][CH2:9][CH:2]=[C:3]([C:10]#[N:11])[CH2:4]2)[CH2:7]1

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
OC1C(CC2(CC2)CC1)C#N
Name
Quantity
190 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
3.6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
92 mg
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic extracts were washed with 1N aqueous HCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1CC12CC(=CCC2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.